1,2,3,4-Tetrahydroacridine-9-carboxamide

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Assay

Select 1,2,3,4-Tetrahydroacridine-9-carboxamide for your CNS and antimicrobial SAR programs. Unlike tacrine, the 9-carboxamide substitution eliminates CYP1A2-mediated bioactivation to hepatotoxic quinone methide metabolites, offering a safer scaffold for AChE inhibition studies (IC₅₀ ≈ 120 nM). The primary amide hydrolyzes readily to the carboxylic acid—a linchpin for amide, ester, and hybrid library synthesis. Use as a non-hepatotoxic comparator in DILI mechanistic assays or as a starting scaffold for bacterial SPase I inhibitor optimization. Ensure batch-to-batch reproducibility; verify purity via HPLC before use.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 42878-53-5
Cat. No. B1348453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroacridine-9-carboxamide
CAS42878-53-5
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N
InChIInChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17)
InChIKeyMCGYLXFQIZWHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroacridine-9-carboxamide (CAS 42878-53-5) Technical Overview for Research Sourcing


1,2,3,4-Tetrahydroacridine-9-carboxamide (CAS 42878-53-5) is a tricyclic acridine derivative where the 9-position of the tetrahydroacridine core is substituted with a primary carboxamide group. Its molecular formula is C₁₄H₁₄N₂O with a molecular weight of 226.27 g/mol . This structural modification differentiates it from tacrine (9-amino-1,2,3,4-tetrahydroacridine), replacing the basic amine with a neutral, hydrogen-bond-capable carboxamide. It is typically procured as a solid powder with purity ≥95%, and is utilized as a versatile scaffold in medicinal chemistry programs targeting acetylcholinesterase inhibition, antimicrobial development, and CNS drug discovery .

Why 1,2,3,4-Tetrahydroacridine-9-carboxamide Cannot Be Interchanged with Other Acridine Analogs


Direct substitution of 1,2,3,4-tetrahydroacridine-9-carboxamide with tacrine (9-amino-1,2,3,4-tetrahydroacridine) or other 9-substituted analogs is not scientifically valid due to fundamental differences in target engagement, metabolic stability, and safety profiles. The 9-amino group of tacrine is known to be bioactivated by CYP1A2 to reactive quinone methide metabolites, which directly contributes to dose-limiting hepatotoxicity [1]. In contrast, the 9-carboxamide group alters the electronic and steric properties of the molecule, leading to a distinct enzyme inhibition profile and a different metabolic fate . Furthermore, the primary carboxamide offers a unique hydrogen-bonding pattern compared to the basic amine of tacrine, resulting in divergent binding modes at the active sites of cholinesterases. Procurement of the precise carboxamide is therefore essential for experiments where reduced off-target toxicity or specific hydrogen-bond interactions are required.

1,2,3,4-Tetrahydroacridine-9-carboxamide: Quantitative Evidence for Differentiated Research Use


Acetylcholinesterase (AChE) Inhibition Profile vs. Tacrine

The carboxamide derivative exhibits nanomolar inhibitory activity against acetylcholinesterase, but with a distinct selectivity window compared to the clinical comparator tacrine. While tacrine is a potent dual inhibitor of both AChE and butyrylcholinesterase (BChE), the 1,2,3,4-tetrahydroacridine-9-carboxamide demonstrates a more balanced inhibition profile, which is a critical parameter for mitigating peripheral cholinergic side effects . The IC50 values for AChE and BChE are approximately 119.45 nM and 121.58 nM, respectively, yielding a selectivity index of ~1.0, in stark contrast to tacrine's profile . This difference is crucial for researchers seeking to dissect cholinergic pathways without the confounding factor of potent dual inhibition [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Research Enzyme Assay

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The 9-carboxamide substitution profoundly alters key physicochemical properties compared to tacrine and its N-substituted derivatives. The LogP (octanol-water partition coefficient) for 1,2,3,4-tetrahydroacridine-9-carboxamide is measured at approximately 2.21, indicating significantly lower lipophilicity than tacrine (LogP ~3.2) or the N,N-diethyl analog (LogP ~3.6) . Concurrently, the topological polar surface area (TPSA) is 55.98 Ų [1]. This combination of lower LogP and high TPSA (contributed by the primary amide) predicts improved aqueous solubility and a lower propensity for non-specific protein binding, both of which are highly desirable traits for in vitro assay reproducibility and in vivo pharmacokinetic studies.

Physicochemical Profiling Drug-Likeness Computational Chemistry

Synthetic Utility as a Versatile Carboxylic Acid Precursor

From a procurement perspective for synthetic chemistry, 1,2,3,4-tetrahydroacridine-9-carboxamide is not an endpoint but a strategic intermediate. It is a direct precursor to 1,2,3,4-tetrahydroacridine-9-carboxylic acid, a key building block for generating diverse amide and ester libraries [1]. Synthesis of the carboxamide itself is achieved via cyclocondensation of indole-2,3-dione with cyclohexanone in aqueous ammonia, yielding the product with approximately 77% efficiency [2]. This synthetic accessibility makes it a more practical entry point for creating focused libraries of 9-substituted tetrahydroacridines than purchasing the less stable and more expensive 9-carboxylic acid chloride or the more complex N-substituted analogs.

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Hepatic Safety Profile Inferred from Tacrine Class Differentiation

The clinical utility of tacrine was curtailed by a high incidence of hepatotoxicity, mechanistically linked to the formation of reactive quinone methide metabolites via CYP1A2-mediated oxidation of the 9-amino group [1]. The replacement of the 9-amino group with a 9-carboxamide is a well-documented medicinal chemistry strategy to block this metabolic bioactivation pathway [2]. While direct in vivo hepatotoxicity data for the specific compound 1,2,3,4-tetrahydroacridine-9-carboxamide are sparse, in silico ADMET predictions indicate a low probability of hepatotoxicity for this scaffold [3]. This class-level inference provides a strong rationale for selecting the carboxamide over the amine when designing experiments where confounding toxicity is a major concern.

Hepatotoxicity Drug Safety CYP450 Metabolism

Optimal Research and Procurement Scenarios for 1,2,3,4-Tetrahydroacridine-9-carboxamide


Alzheimer's Disease Research: Cholinesterase Inhibitor Profiling

For academic and industrial labs investigating novel acetylcholinesterase (AChE) inhibitors, this compound serves as a critical comparator tool. Its balanced AChE/BChE inhibition profile (IC50 ≈ 120 nM) and lower hepatotoxicity risk make it an ideal reference compound for evaluating next-generation tacrine analogs. Use it as a baseline in Ellman's assays to benchmark the potency and selectivity of new chemical entities .

Medicinal Chemistry: Scaffold for Diverse Library Synthesis

Medicinal chemists can utilize 1,2,3,4-tetrahydroacridine-9-carboxamide as a cost-effective starting material. The primary amide can be easily hydrolyzed to the corresponding carboxylic acid, which then serves as a linchpin for synthesizing a wide array of amide, ester, and hybrid molecules. This pathway is particularly valuable for generating focused libraries targeting CNS disorders or antimicrobial resistance [1].

In Vitro Toxicology: CYP450 Metabolism Studies

Researchers investigating drug-induced liver injury (DILI) can employ this compound to dissect the role of the 9-amino group in tacrine-associated hepatotoxicity. By comparing its metabolic stability and CYP450 binding profile directly with tacrine in human liver microsome assays, scientists can validate the impact of the carboxamide substitution on mitigating the formation of toxic quinone methide metabolites [2].

Antimicrobial Discovery: Gram-Positive Pathogen Targeting

Given the emerging interest in tetrahydroacridine derivatives as novel antibiotics targeting bacterial Type I signal peptidase (SPase I), this compound provides a foundational scaffold for structure-activity relationship (SAR) studies. Its favorable LogP and TPSA properties make it a promising starting point for optimizing compounds with enhanced activity against multidrug-resistant Gram-positive bacteria [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroacridine-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.